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molecular formula C11H7FN2O B8436974 8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

Cat. No. B8436974
M. Wt: 202.18 g/mol
InChI Key: XXDSLQAQUKVRMF-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

4-Hydroxypyridin-2(1H)-one (1 g, 0.009 mol) and (4-fluorophenyl)hydrazine (3.6 g, 0.027 mol) in diphenyl ether (20 mL) were heated at 250° C. for 5 hours to afford the crude product. Purification by washing with hexane, followed by column chromatography on silica gel (1.5% methanol in DCM) afforded 330 mg of the product (17.36% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
17.36%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16]N)=[CH:12][CH:11]=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[F:9][C:10]1[CH:15]=[CH:14][C:13]2[NH:16][C:2]3[CH:7]=[CH:6][NH:5][C:4](=[O:8])[C:3]=3[C:12]=2[CH:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC(NC=C1)=O
Name
Quantity
3.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by washing with hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C3=C(NC2C=C1)C=CNC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 17.36%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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